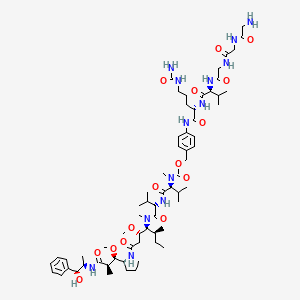
Gly3-VC-PAB-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly3-VC-PAB-MMAE is a chemical compound that consists of a cleavable antibody-drug conjugate linker, Gly3-VC-PAB, and a potent tubulin inhibitor, monomethyl auristatin E (MMAE). This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), which are designed for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly3-VC-PAB-MMAE involves the conjugation of monomethyl auristatin E to the Gly3-VC-PAB linker. The process typically includes the following steps:
Activation of the linker: The Gly3-VC-PAB linker is activated using specific reagents to prepare it for conjugation.
Conjugation: Monomethyl auristatin E is then conjugated to the activated linker under controlled conditions to form this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes stringent quality control measures to maintain the high purity required for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Gly3-VC-PAB-MMAE undergoes several types of chemical reactions, including:
Cleavage reactions: The cleavable linker Gly3-VC-PAB can be cleaved under specific conditions to release monomethyl auristatin E.
Substitution reactions: The amine group in the this compound molecule can react with activated ester groups to form stable conjugates
Common Reagents and Conditions
Cleavage reactions: Typically involve acidic or enzymatic conditions to cleave the Gly3-VC-PAB linker.
Substitution reactions: Commonly use reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides under mild conditions
Major Products
The major product formed from the cleavage of this compound is monomethyl auristatin E, a potent tubulin inhibitor used in cancer therapy .
Scientific Research Applications
Gly3-VC-PAB-MMAE has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery.
Biology: Studied for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Medicine: Employed in the development of targeted cancer therapies, particularly for solid tumors.
Industry: Utilized in the production of research-grade ADCs for preclinical and clinical studies .
Mechanism of Action
Gly3-VC-PAB-MMAE exerts its effects through the following mechanism:
Targeting: The antibody-drug conjugate targets specific cancer cells through the antibody component.
Internalization: The ADC is internalized by the cancer cell.
Cleavage: The Gly3-VC-PAB linker is cleaved within the cell, releasing monomethyl auristatin E.
Inhibition: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
Similar Compounds
Monomethyl auristatin F (MMAF): Another potent tubulin inhibitor used in ADCs.
Duocarmycin: A DNA alkylating agent used in ADCs.
Maytansinoids: A class of microtubule inhibitors used in ADCs .
Uniqueness
Gly3-VC-PAB-MMAE is unique due to its cleavable linker, which allows for the controlled release of monomethyl auristatin E within the target cell. This targeted approach minimizes off-target effects and enhances the therapeutic efficacy of the ADC .
Properties
Molecular Formula |
C64H103N13O15 |
|---|---|
Molecular Weight |
1294.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C64H103N13O15/c1-15-39(8)55(47(90-13)31-51(81)77-30-20-24-46(77)57(91-14)40(9)58(83)70-41(10)56(82)43-21-17-16-18-22-43)75(11)62(87)53(37(4)5)74-61(86)54(38(6)7)76(12)64(89)92-35-42-25-27-44(28-26-42)71-59(84)45(23-19-29-67-63(66)88)72-60(85)52(36(2)3)73-50(80)34-69-49(79)33-68-48(78)32-65/h16-18,21-22,25-28,36-41,45-47,52-57,82H,15,19-20,23-24,29-35,65H2,1-14H3,(H,68,78)(H,69,79)(H,70,83)(H,71,84)(H,72,85)(H,73,80)(H,74,86)(H3,66,67,88)/t39-,40+,41+,45-,46-,47+,52-,53-,54-,55-,56+,57+/m0/s1 |
InChI Key |
DTPCLFVVLIDRFT-DYQZUOJJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)

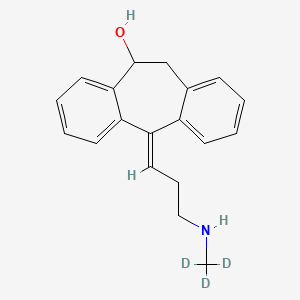
![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)
![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)
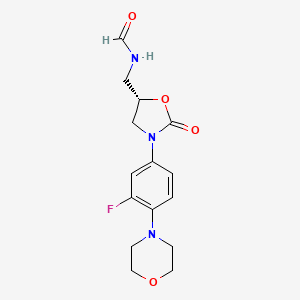
![3-[3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B11933404.png)


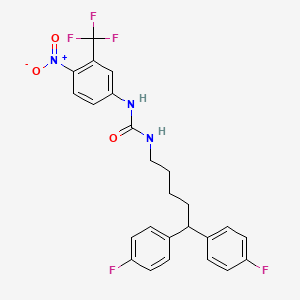
![3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11933423.png)
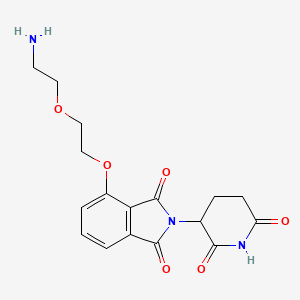
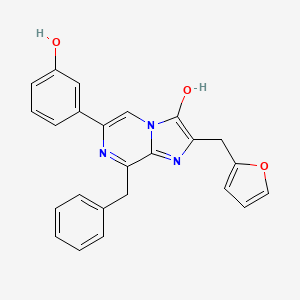
![6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide](/img/structure/B11933449.png)
